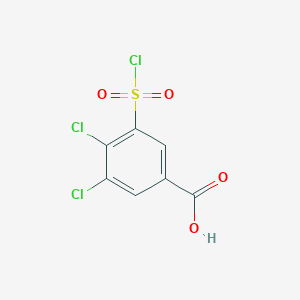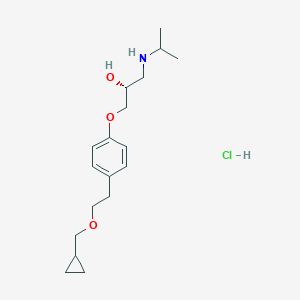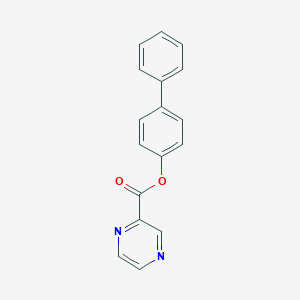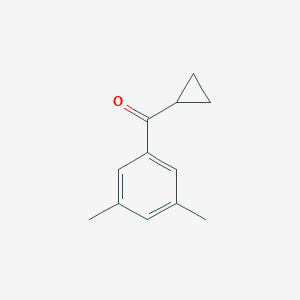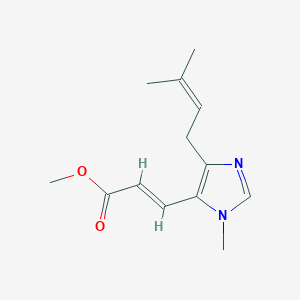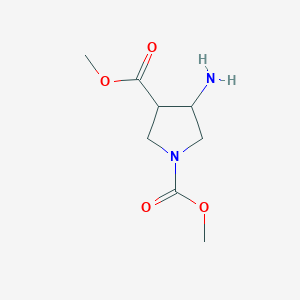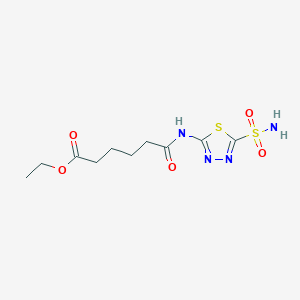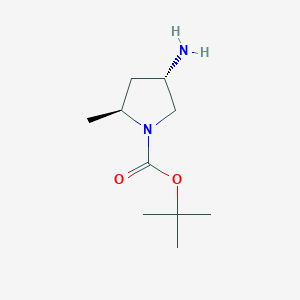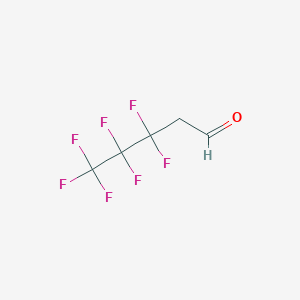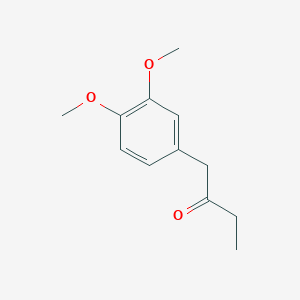
1-(3,4-二甲氧基苯基)丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3,4-Dimethoxyphenyl)butan-2-one is a chemical of interest in various synthetic and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural elucidation, and chemical properties. These papers can help infer the characteristics of 1-(3,4-Dimethoxyphenyl)butan-2-one by analogy and through the understanding of related chemical structures and reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, deprotection, Grignard reactions, and oxidation processes . For instance, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved with an overall yield of 50.4%, starting from 2-chloro-1,1-dimethoxy ethane . Similarly, the synthesis of butyrate and 1,3-dioxane derivatives was performed, and their structures were characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-Dimethoxyphenyl)butan-2-one has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, the crystal structure of a pyridinium chloride salt was determined, revealing specific torsion angles and hydrogen bonding patterns . These techniques could be employed to determine the molecular structure of 1-(3,4-Dimethoxyphenyl)butan-2-one.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethoxyphenyl groups can include oxidative coupling and cyclization reactions . The synthesis of (2RS,3SR)- and (2RS,3RS)-2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one involved C-methylation and determination of stereochemistry . Additionally, the cyclization of a bromo-butoxyphenyl compound with hydrogen chloride in methanol was reported . These reactions provide a basis for understanding how 1-(3,4-Dimethoxyphenyl)butan-2-one might behave under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often inferred from spectroscopic data and crystallographic analysis. The solvatochromic effects, hydrogen bonding, and thermal properties are among the characteristics that can be determined . For example, the novel compound in paper exhibited solvatochromic effects depending on the solvent type. These properties are crucial for understanding the behavior of 1-(3,4-Dimethoxyphenyl)butan-2-one in different environments.
科学研究应用
1. Organic Chemistry and Synthesis of Bioactive Compounds
- Summary of the Application : The compound “1-(3,4-Dimethoxyphenyl)butan-2-one” is used in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . It is used in the preparation of potential bioactive compounds .
- Methods of Application : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
- Results or Outcomes : Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
2. Reaction Mechanism Studies
- Summary of the Application : This compound is used in the study of reaction mechanisms, specifically in the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-Dimethoxyphenyl)Propene .
- Methods of Application : The study involves the use of lignin peroxidase (LiP) as a catalyst. In the presence of H2O2, this enzyme can decompose lignin and analogue compounds under mild conditions .
- Results or Outcomes : The complete reaction comprises seven steps, which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation. The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .
3. Synthesis of Isoquinolines
- Summary of the Application : 1-(3,4-Dimethoxyphenyl)butan-2-one is used as a precursor for the synthesis of isoquinolines .
4. Synthesis of N-(tetrahydroquinolin-1-yl) Furan-2-carboxamides
- Summary of the Application : This compound is used in the synthesis of N-(tetrahydroquinolin-1-yl) furan-2-carboxamides . These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
- Methods of Application : The synthesis involves a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Results or Outcomes : The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .
5. Synthesis of Other Organic Compounds
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBQLBXSVSRQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291822 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)butan-2-one | |
CAS RN |
884-06-0 |
Source


|
| Record name | 884-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

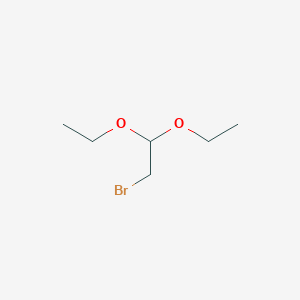
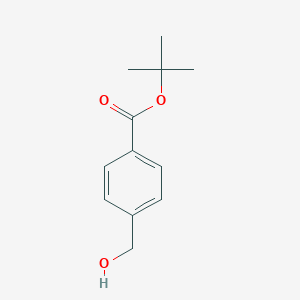
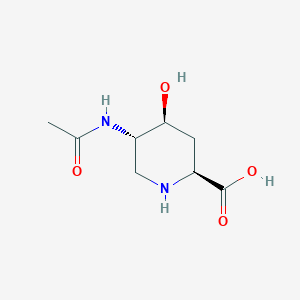
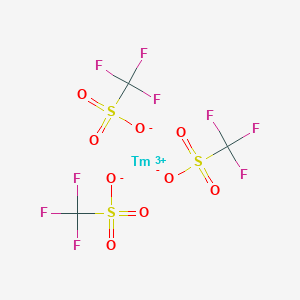
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
